N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide
Description
N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butyl group, a methoxyethoxymethyl group, and a carboxamide group
Properties
IUPAC Name |
N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)14-12(16)15-6-5-11(9-15)10-18-8-7-17-4/h11H,5-10H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVHSNQEUVPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)COCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the tert-butyl group through alkylation reactions. The methoxyethoxymethyl group can be added via etherification reactions, and the carboxamide group is introduced through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- N-tert-butyl-3-(methoxymethyl)pyrrolidine-1-carboxamide
- N-tert-butyl-3-(ethoxymethyl)pyrrolidine-1-carboxamide
- N-tert-butyl-3-(2-ethoxyethoxymethyl)pyrrolidine-1-carboxamide
Uniqueness
N-tert-butyl-3-(2-methoxyethoxymethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxyethoxymethyl group, in particular, may influence its solubility, reactivity, and interactions with biological targets, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
